![molecular formula C15H11Cl3O B3023830 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone CAS No. 898788-41-5](/img/structure/B3023830.png)
3-(4-Chlorophenyl)-2',4'-dichloropropiophenone
Overview
Description
The compound of interest, 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone, is a chlorinated aromatic ketone. This type of compound is often used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple chlorine atoms and the ketone group suggests that it may be reactive in various chemical transformations and could be a key intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of chlorinated aromatic compounds often involves the use of reagents that can introduce chlorine atoms into the molecule. For instance, the synthesis of 3,3,3-Trichloropropyl-1-triphenylphosphorane, a related compound, is achieved through the reaction of 2-chloroethanol, triphenylphosphine, and trichloroacetic acid, which could potentially be adapted for the synthesis of our compound of interest . Another relevant synthesis is the preparation of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, which is synthesized from p-chloropropiophenone, a compound structurally similar to our compound of interest . These methods provide insight into potential synthetic routes that could be explored for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often characterized by the planarity of the aromatic rings and the angles between substituents. For example, the structure of 4-chlorochalcone, a compound with a similar chlorinated aromatic motif, shows a dihedral angle between the phenyl rings, which could be indicative of the molecular conformation of our compound of interest . Additionally, the crystal structure of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one provides an example of how chlorine substituents can affect the overall geometry of the molecule .
Chemical Reactions Analysis
Chlorinated aromatic ketones can undergo various chemical reactions, including nucleophilic aromatic substitution, halogenation, and coupling reactions. The electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene demonstrates the reactivity of chlorinated compounds under electrooxidative conditions . Moreover, the synthesis of 4-(2,4-Dichlorophenoxy) phenol from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization and hydrolysis, highlights the versatility of chlorinated aromatics in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones are influenced by the presence of chlorine atoms and the ketone group. These properties include melting points, boiling points, solubility, and reactivity. The molecular docking and quantum chemical calculations of a related compound, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, provide computational insights into the electronic structure, which can be correlated with the reactivity and stability of the compound . Additionally, the cytotoxicity assay of a novel thiophene-containing compound offers an example of how the biological activity of such molecules can be assessed .
Scientific Research Applications
Environmental Remediation and Pollution Analysis
Chlorophenols are a group of chemicals that have garnered attention due to their environmental persistence and potential toxicity. Research into the electro-oxidation of chlorophenols, such as those conducted on poly(3,4-ethylenedioxythiophene)-poly(styrene sulphonate) composite electrodes, highlights the ongoing efforts to develop effective methods for the degradation of these pollutants in water sources. These studies indicate the potential for using advanced electrode materials to tackle chlorophenol contamination, offering pathways for the removal of similar compounds, possibly including 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone (Pigani et al., 2007).
Photocatalytic Degradation
The photocatalytic activity of certain compounds against environmental pollutants provides another avenue for the application of chlorophenyl derivatives. Research into indium phthalocyanines embedded in electrospun fibers for the photocatalytic transformation of pollutants like 4-chlorophenol suggests that similar chlorophenyl compounds could be employed in photocatalytic processes to degrade environmental contaminants (Osifeko & Nyokong, 2017).
Analytical Chemistry and Sensor Development
The development of sensors for detecting chlorophenols in environmental samples is crucial for monitoring water quality. Studies employing voltammetric sensors modified with Fe3O4 nanoparticles and ionic liquids have shown promise in detecting 2-phenylphenol and 4-chlorophenol, demonstrating the applicability of advanced materials in environmental sensing technologies. This research paves the way for developing sensors capable of detecting a wide range of phenolic compounds, potentially including this compound (Karimi-Maleh et al., 2019).
Safety and Hazards
Future Directions
The future directions for research on “3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone” could involve further exploration of its synthesis methods, chemical properties, and potential applications. This could include investigating its potential uses in various industries, such as pharmaceuticals, due to its aromatic and halogenated structure .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that its efficacy could be mediated through its activity as an antagonist/inverse agonist at h3 receptors . This interaction with H3 receptors could potentially lead to changes in the synthesis and release of histamine in the brain .
Biochemical Pathways
It is known that indole derivatives can affect various biological pathways . For instance, some indole derivatives have been reported to inhibit the synthesis of influenza A , suggesting that they may interfere with viral replication pathways.
Result of Action
It is known that indole derivatives can have various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that triclocarban, a compound with a similar structure, is a white powder that is insoluble in water . This suggests that the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIDXPVTRRFKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644495 | |
Record name | 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-41-5 | |
Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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